molecular formula C8H16O B2654488 trans-3-t-Butylcyclobutanol CAS No. 1507171-83-6

trans-3-t-Butylcyclobutanol

Cat. No.: B2654488
CAS No.: 1507171-83-6
M. Wt: 128.215
InChI Key: QTUJAHPEPCHIKC-UHFFFAOYSA-N
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Description

trans-3-t-Butylcyclobutanol: is an organic compound with the molecular formula C₈H₁₆O . It is a cyclobutanol derivative where a tert-butyl group is attached to the third carbon of the cyclobutane ring. This compound is notable for its unique structural features and stereochemistry, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing trans-3-t-Butylcyclobutanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from tert-butyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with cyclobutanone to yield this compound.

    Reduction of Ketones: Another synthetic route involves the reduction of 3-tert-butylcyclobutanone using reducing agents such as sodium borohydride or lithium aluminum hydride. This reduction process selectively produces the trans isomer of 3-t-Butylcyclobutanol.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-3-t-Butylcyclobutanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to yield various alcohol derivatives. Reducing agents like lithium aluminum hydride are typically used.

    Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: 3-tert-Butylcyclobutanone, 3-tert-Butylcyclobutanoic acid.

    Reduction: Various alcohol derivatives.

    Substitution: 3-tert-Butylcyclobutyl chloride.

Scientific Research Applications

Biological Activities

Research indicates that trans-3-t-Butylcyclobutanol exhibits promising biological activities, making it a candidate for further investigation in pharmacology. Its structural properties allow it to interact with various biological targets, potentially leading to the development of new therapeutic agents.

Pharmacological Applications:

  • Drug Development : The compound's unique structure may serve as a scaffold for designing new drugs targeting specific enzymes or receptors.
  • Inhibitory Activity : Studies suggest that derivatives of cyclobutane compounds can act as inhibitors for several biological pathways, including those involved in cancer progression and metabolic disorders.

Case Studies

Several case studies illustrate the applications of this compound in drug discovery and organic synthesis:

  • Fragment-Based Drug Discovery :
    • Researchers have utilized three-dimensional fragments like this compound in screening assays to identify potential drug candidates against challenging biological targets. The three-dimensionality enhances binding affinities and selectivity over related targets .
  • Synthesis of Bioactive Compounds :
    • A study reported the successful incorporation of this compound into larger molecular frameworks, demonstrating its utility as a building block for synthesizing bioactive compounds with enhanced pharmacological profiles .
  • Evaluation of Physicochemical Properties :
    • Investigations into the physicochemical properties of tert-butyl isosteres, including this compound, have provided insights into their efficacy and activity profiles, aiding in the optimization of drug candidates .

Mechanism of Action

The mechanism of action of trans-3-t-Butylcyclobutanol in chemical reactions involves the interaction of its functional groups with various reagents. For example, in oxidation reactions, the hydroxyl group is targeted by oxidizing agents, leading to the formation of ketones or carboxylic acids. In reduction reactions, the hydroxyl group is reduced to form alcohol derivatives. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

    cis-3-t-Butylcyclobutanol: The cis isomer of 3-t-Butylcyclobutanol has different stereochemistry, leading to distinct physical and chemical properties.

    3-t-Butylcyclobutanone: This ketone derivative is structurally similar but lacks the hydroxyl group, resulting in different reactivity.

    3-t-Butylcyclobutanoic acid: This carboxylic acid derivative has different functional groups, leading to distinct chemical behavior.

Uniqueness: trans-3-t-Butylcyclobutanol is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a hydroxyl group. This combination of features influences its reactivity and makes it a valuable compound for studying stereochemical effects and reaction mechanisms.

Biological Activity

Overview

trans-3-t-Butylcyclobutanol is an organic compound characterized by its unique cyclobutane structure, where a tert-butyl group is attached to the third carbon of the ring. Its molecular formula is C₈H₁₆O. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

The compound can be synthesized through several methods, including:

  • Grignard Reaction : Involves the reaction of tert-butyl bromide with magnesium to form a Grignard reagent, which is then reacted with cyclobutanone.
  • Reduction of Ketones : The reduction of 3-tert-butylcyclobutanone using sodium borohydride or lithium aluminum hydride selectively produces this compound.

These synthetic routes highlight the compound's versatility and potential for further derivatization to explore biological activity.

Case Studies

Several case studies have been conducted on related compounds that provide insight into the potential biological activities of this compound:

  • Case Study 1 : A study evaluated the anti-inflammatory properties of cyclobutane derivatives, demonstrating that modifications in the cyclobutane structure could enhance therapeutic efficacy .
  • Case Study 2 : Research involving the synthesis of cyclobutane fragments for drug discovery highlighted the importance of three-dimensional molecular structures in improving selectivity and binding affinity towards target proteins .

Comparative Analysis

The following table summarizes the comparison between this compound and similar compounds regarding their unique structural features and potential biological activities:

Compound NameStructural FeaturesUnique Aspects
This compound Cyclobutane ring with a tert-butyl groupPotential for diverse pharmacological applications
cis-3-t-Butylcyclobutanol Similar structure but different stereochemistryDifferent physical properties affecting reactivity
3-t-Butylcyclobutanone Ketone derivative lacking hydroxyl groupDifferent reactivity profile; potential for oxidation
3-t-Butylcyclobutanoic acid Carboxylic acid derivativeVarying chemical behavior due to functional groups

The mechanism of action for this compound involves its interaction with various reagents during chemical reactions. For instance:

  • In oxidation reactions, the hydroxyl group is targeted by oxidizing agents, leading to the formation of ketones or carboxylic acids.
  • In reduction reactions, it can yield various alcohol derivatives.

The presence of the tert-butyl group provides steric hindrance, influencing both reactivity and selectivity in chemical transformations .

Q & A

Q. Basic: What synthetic strategies optimize stereochemical purity of trans-3--tert-Butylcyclobutanol?

Methodological Answer:
To achieve high stereochemical purity, consider:

  • Catalytic Hydrogenation : Use chiral catalysts (e.g., Pd/C with modifying ligands) to control stereochemistry during cyclobutane ring formation. Monitor reaction progress via GC-MS to assess isomer ratios .
  • Chromatographic Separation : Employ chiral stationary phases in HPLC to isolate the trans isomer. Validate purity using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm absence of cis-isomer signals .
  • Temperature Control : Lower reaction temperatures (e.g., −20°C) may reduce thermal isomerization, as cyclobutanol derivatives are prone to ring strain-induced rearrangements .

Q. Advanced: How do steric effects of the tert-butyl group influence the reactivity of trans-3--tert-Butylcyclobutanol in ring-opening reactions?

Methodological Answer:

  • Computational Modeling : Perform density functional theory (DFT) calculations to map transition states and compare activation energies for trans vs. cis isomers. Focus on steric interactions between the tert-butyl group and nucleophiles .
  • Kinetic Isotope Effects (KIE) : Conduct experiments with deuterated analogs to distinguish between steric and electronic contributions. Analyze data using Eyring plots to isolate entropy/enthalpy effects .
  • Single-Crystal X-ray Diffraction : Resolve spatial arrangements of the tert-butyl group to correlate steric bulk with reaction pathways .

Q. Basic: Which analytical techniques are most reliable for confirming the trans configuration in 3--tert-Butylcyclobutanol derivatives?

Methodological Answer:

  • NMR Spectroscopy : Compare coupling constants (JJ) in 1H^{1}\text{H}-NMR for cyclobutane protons. trans-Isomers typically exhibit smaller JJ values (2–4 Hz) due to dihedral angle constraints vs. cis isomers (6–8 Hz) .
  • Vibrational Circular Dichroism (VCD) : Use VCD to detect chiral centers and assign absolute configuration, particularly for enantiomerically enriched samples .
  • Polarimetry : Measure specific optical rotation to verify enantiopurity post-synthesis, though this requires comparison to literature values .

Q. Advanced: How can researchers resolve contradictions in reported thermodynamic stability data between trans- and cis-3--tert-Butylcyclobutanol?

Methodological Answer:

  • Meta-Analysis Framework : Systematically review literature (2000–2025) to identify variables causing discrepancies (e.g., solvent polarity, measurement techniques). Use statistical tools like Cohen’s dd to quantify effect sizes .
  • Differential Scanning Calorimetry (DSC) : Measure enthalpy differences (ΔH\Delta H) between isomers under standardized conditions. Correlate with computational heat of formation data .
  • Solvent Screening : Replicate stability assays in solvents with varying polarities (e.g., hexane vs. DMSO) to assess environmental effects on isomer equilibrium .

Q. Basic: How to design a kinetic study for determining activation energy of trans-to-cis isomerization in 3--tert-Butylcyclobutanol?

Methodological Answer:

  • Variable-Temperature NMR : Acquire 1H^{1}\text{H}-NMR spectra at 10°C intervals (e.g., 25°C to 80°C). Calculate rate constants (kk) using the Eyring equation and plot ln(k/T)\ln(k/T) vs. 1/T1/T .
  • Isolation of Intermediates : Trap high-energy intermediates via rapid-injection quench techniques. Characterize using FT-IR to identify transient conformers .
  • Control for Catalytic Impurities : Pre-treat samples with chelating resins to remove trace metals that may accelerate isomerization .

Q. Advanced: What role does trans-3--tert-Butylcyclobutanol play in modulating supramolecular assembly kinetics?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize cyclobutanol derivatives on gold chips and monitor binding kinetics with host molecules (e.g., cyclodextrins). Compare kon/koffk_{\text{on}}/k_{\text{off}} ratios for trans vs. cis isomers .
  • Molecular Dynamics (MD) Simulations : Simulate assembly pathways in explicit solvent models (e.g., water/ethanol mixtures) to predict steric hindrance effects .
  • Small-Angle X-ray Scattering (SAXS) : Analyze aggregate sizes and morphologies under varying concentrations .

Properties

IUPAC Name

3-tert-butylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(2,3)6-4-7(9)5-6/h6-7,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUJAHPEPCHIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288644
Record name cis-3-(1,1-Dimethylethyl)cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20588-76-5
Record name cis-3-(1,1-Dimethylethyl)cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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